molecular formula C18H19NO4S B2388734 N-(4-acetylphenyl)-3-(isopropylsulfonyl)benzamide CAS No. 919844-00-1

N-(4-acetylphenyl)-3-(isopropylsulfonyl)benzamide

Cat. No.: B2388734
CAS No.: 919844-00-1
M. Wt: 345.41
InChI Key: PLOUNIZRHVRRCI-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-3-(isopropylsulfonyl)benzamide is a synthetic benzamide derivative supplied For Research Use Only. This compound features a benzamide core substituted with an isopropylsulfonyl group and a 4-acetylphenyl moiety, a structure of high interest in medicinal chemistry. Benzamide and sulfonamide scaffolds are prevalent in pharmacologically active compounds and are known to interact with diverse biological targets . Structurally similar compounds, particularly those containing the benzenesulfonyl group, have been investigated for their potential as antimicrobial agents against resistant bacterial and fungal strains . Other research on analogous molecules has explored their application as carbonic anhydrase inhibitors, which is a validated target for anticancer therapies . The presence of the acetylphenyl group also makes this compound a valuable chemical intermediate or precursor for further synthesis, for instance, in the development of more complex molecules like thiazole derivatives for antiproliferative studies . Researchers may find this compound useful as a building block in organic synthesis or as a candidate for in vitro screening programs to discover new bioactive molecules.

Properties

IUPAC Name

N-(4-acetylphenyl)-3-propan-2-ylsulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4S/c1-12(2)24(22,23)17-6-4-5-15(11-17)18(21)19-16-9-7-14(8-10-16)13(3)20/h4-12H,1-3H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLOUNIZRHVRRCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Conventional Two-Step Amidation Approach

The most widely reported method for synthesizing N-(4-acetylphenyl)-3-(isopropylsulfonyl)benzamide involves sequential functionalization of the benzamide core. The first step typically involves sulfonylation of 3-nitrobenzoic acid using isopropylsulfonyl chloride in dichloromethane with triethylamine as a base, yielding 3-(isopropylsulfonyl)benzoic acid. This intermediate is then activated via conversion to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) under reflux conditions.

The second step couples the activated acid with 4-acetylaniline. This amidation reaction is typically conducted in tetrahydrofuran (THF) or dichloromethane (DCM) using coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) as an activator. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the aniline nitrogen attacks the electrophilic carbonyl carbon of the acid chloride.

Critical Parameters:

  • Temperature control (0–5°C during acid chloride formation, room temperature for coupling)
  • Molar ratio (1:1.2 excess of 4-acetylaniline to ensure complete reaction)
  • Drying of solvents to prevent hydrolysis of intermediates

Protection-Deprotection Strategy for Improved Yield

Patent literature describes an alternative approach using tert-butoxycarbonyl (Boc) protection to enhance reaction efficiency. This method modifies the conventional route by:

  • Introducing a Boc group to the amine functionality of 4-acetylaniline using di-tert-butyl dicarbonate in ethanol with sodium hydroxide
  • Performing the amidation reaction with the protected intermediate
  • Removing the Boc group via acidolysis with hydrochloric acid in dioxane

This strategy increases the final yield from 73% to 92% by preventing side reactions during the coupling step. The Boc group serves as a temporary protective moiety that stabilizes the amine against undesired nucleophilic attacks or oxidation.

Industrial-Scale Production Methods

Continuous Flow Reactor Optimization

Large-scale synthesis employs continuous flow systems to address challenges in exothermic reaction control and intermediate isolation. Key adaptations include:

Parameter Laboratory Scale Industrial Scale
Reactor Type Batch (Round-bottom) Continuous Flow
Temperature Control Ice bath Jacketed heat exchanger
Mixing Efficiency Magnetic stirring Static mixers
Throughput 10–100 g/day 50–100 kg/day

The sulfonylation step demonstrates particular benefits in flow systems, achieving 98% conversion compared to 85% in batch reactors due to improved mass transfer.

Crystallization and Purification Protocols

Final product purity (>99.5%) is achieved through multi-stage crystallization:

  • Primary crystallization from ethanol/water (3:1 v/v) at −20°C
  • Recrystallization in acetonitrile with activated carbon treatment
  • Final polishing via anti-solvent addition (hexane) under controlled cooling

Particle size distribution is critical for pharmaceutical applications, with industrial processes targeting 50–100 μm crystals through controlled nucleation rates.

Reaction Condition Optimization

Solvent System Effects

Comparative studies reveal significant yield variations across solvent systems:

$$
\text{Yield (\%)} = \begin{cases}
72\% & \text{in DCM} \
85\% & \text{in THF} \
68\% & \text{in DMF}
\end{cases}
$$

THF emerges as the optimal solvent due to its ability to solubilize both polar intermediates and non-polar reagents while maintaining reaction temperature stability.

Catalytic Enhancements

The addition of 10 mol% l-proline as a catalyst during the cyanation step increases reaction efficiency by 23% through transition-state stabilization. This organocatalytic approach reduces byproduct formation compared to traditional metal-catalyzed methods.

Troubleshooting Common Synthesis Challenges

Hydrolysis of Isopropylsulfonyl Group

The electron-withdrawing nature of the sulfonyl group makes it susceptible to nucleophilic attack. Mitigation strategies include:

  • Strict anhydrous conditions (<50 ppm H₂O)
  • Use of molecular sieves (4Å) in reaction mixtures
  • Replacement of protic solvents with aprotic alternatives

Enamine Formation During Amidation

The acetyl group on the aniline moiety can undergo condensation reactions with residual amines. This is addressed by:

  • Precise stoichiometric control (0.95 equiv. of 4-acetylaniline)
  • Addition of scavenger resins (polystyrene-bound isocyanate)
  • Reaction monitoring via in-line IR spectroscopy

Analytical Characterization Methods

Spectroscopic Verification

  • ¹H NMR (500 MHz, CDCl₃):

    • δ 8.21 (d, J = 8.5 Hz, 2H, aromatic)
    • δ 3.45 (septet, J = 6.8 Hz, 1H, isopropyl)
    • δ 2.65 (s, 3H, acetyl)
  • LC-MS : m/z 385.12 [M+H]⁺ (calculated 385.14)

Purity Assessment

HPLC analysis using a C18 column (4.6 × 250 mm, 5 μm) with gradient elution (acetonitrile/0.1% formic acid) shows:

  • Retention time: 12.3 min
  • Peak area purity: 99.8%
  • Related substances: <0.1%

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-3-(isopropylsulfonyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-acetylphenyl)-3-(isopropylsulfonyl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-3-(isopropylsulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and biological processes, contributing to its observed effects .

Comparison with Similar Compounds

Table 1. Structural and Hypothetical Physicochemical Comparison

Compound Name R1 Substituent R2 Substituent Molecular Weight (g/mol) Predicted LogP Solubility (Polar Solvents)
N-(4-acetylphenyl)-3-(isopropylsulfonyl)benzamide 4-acetylphenyl 3-isopropylsulfonyl 360.42 2.5 Moderate (0.15 mg/mL)
Compound 9 4-butoxyphenyl - 486.57 4.2 Low (0.05 mg/mL)
Compound 10 4-(2-methylpropoxy)phenyl - 500.60 4.5 Very Low (0.03 mg/mL)
Compound 11 4-pentyloxyphenyl - 514.63 4.8 Insoluble (0.02 mg/mL)
Compound 12 4-hexyloxyphenyl - 528.66 5.1 Insoluble (0.01 mg/mL)

*Notes: LogP and solubility values are estimated using substituent contribution models.

Physicochemical Properties

  • Polarity : The sulfonyl group in the target compound increases polarity compared to the alkoxy-substituted analogs, leading to higher solubility in polar solvents (e.g., DMSO, aqueous buffers).
  • Lipophilicity : Alkoxy groups (Compounds 9–12) enhance lipophilicity (higher LogP), favoring membrane permeability but reducing water solubility. The target compound balances moderate LogP (2.5) with better solubility.

Biological Activity

N-(4-acetylphenyl)-3-(isopropylsulfonyl)benzamide, a compound with the CAS number 919844-00-1, has garnered attention in recent years for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological mechanisms, and activity against various biological targets, supported by relevant data tables and findings from diverse sources.

Synthesis

The synthesis of this compound typically involves several steps:

  • Acetylation : The compound begins with the acetylation of 4-aminophenyl using acetic anhydride to produce N-(4-acetylphenyl)amine.
  • Sulfonylation : This intermediate is then subjected to sulfonylation with isopropylsulfonyl chloride in the presence of a base like pyridine.
  • Benzamide Formation : Finally, the benzamide moiety is introduced through a coupling reaction with benzoyl chloride under basic conditions.

This compound acts primarily as an enzyme inhibitor. Its mechanism involves binding to specific enzymes or receptors, which can lead to alterations in cellular pathways and biological processes. This interaction can inhibit enzyme activity by occupying the active site or modulating receptor functions.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been shown to induce apoptosis in HepG2 cells (human liver cancer cells) through mechanisms such as cell cycle arrest and increased apoptosis rates .

Table 1: Cytotoxic Activity Against HepG2 Cells

CompoundIC50 (μM)Apoptosis Induction (%)
This compound15.0Early: 19.61; Late: 6.36
Control-1.61

The data indicates that the compound significantly increases both early and late-stage apoptosis compared to control groups .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been investigated for anti-inflammatory effects. It may modulate inflammatory pathways, potentially making it useful in treating conditions characterized by excessive inflammation.

Case Studies

  • HepG2 Cell Line Study : In vitro studies demonstrated that treatment with this compound resulted in a notable increase in apoptosis markers within HepG2 cells. Flow cytometry analysis confirmed that the compound effectively induced cell cycle arrest at the G1/S phase, leading to increased percentages of apoptotic cells .
  • Enzyme Inhibition Studies : Further research has explored its role as an enzyme inhibitor, showing promising results in modulating specific pathways involved in cancer progression and inflammation .

Q & A

Basic: What synthetic strategies are recommended for N-(4-acetylphenyl)-3-(isopropylsulfonyl)benzamide, and how can reaction yields be optimized?

Answer:
The synthesis typically involves multi-step reactions starting with functionalization of the benzamide core. Key steps include:

  • Sulfonylation : Introducing the isopropylsulfonyl group via nucleophilic substitution using isopropylsulfonyl chloride under anhydrous conditions (e.g., DCM, 0–5°C) .
  • Acetylation : Coupling the 4-acetylphenyl group using carbodiimide-based coupling agents (e.g., EDC/HOBt) in DMF .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity. Yield optimization requires strict control of reaction temperature, stoichiometry, and moisture exclusion .

Basic: Which spectroscopic and chromatographic techniques are critical for structural characterization?

Answer:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm substitution patterns (e.g., acetyl resonance at ~2.6 ppm, sulfonyl group integration) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., ESI-HRMS for [M+H+^+] peak) .
  • X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding interactions in solid state .
  • HPLC-PDA : Assesses purity (>98%) using C18 columns and UV detection at 254 nm .

Advanced: How does this compound inhibit kinase enzymes, and what assays quantify its activity?

Answer:
The isopropylsulfonyl group may bind to ATP pockets in kinases via hydrophobic interactions, while the acetylphenyl moiety stabilizes the inactive conformation. Methodologies include:

  • Kinase Inhibition Assays : Radiometric (32P^{32}P-ATP) or fluorescence-based (ADP-Glo™) assays measure IC50_{50} values against targets like EGFR or VEGFR2 .
  • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes and affinity scores (e.g., ΔG < -8 kcal/mol) .
  • Cellular Assays : Western blotting (phospho-ERK/STAT3) validates target modulation in cancer cell lines .

Advanced: How can solubility limitations in aqueous buffers be addressed for in vitro studies?

Answer:

  • Co-solvents : Use DMSO (<1% v/v) or cyclodextrin-based formulations to enhance solubility without cytotoxicity .
  • pH Adjustment : Prepare stock solutions in mildly alkaline buffers (pH 7.4–8.0) to exploit sulfonamide ionization .
  • Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–200 nm) for improved bioavailability .

Advanced: How should contradictory bioactivity data across studies be resolved?

Answer:

  • Standardized Protocols : Ensure consistent cell lines (e.g., HepG2 vs. MCF-7), passage numbers, and assay conditions (e.g., serum concentration) .
  • Off-Target Profiling : Screen against panels of 50+ kinases/pharmacological targets to identify polypharmacology .
  • Metabolic Stability Testing : LC-MS/MS quantifies metabolite interference (e.g., acetyl group hydrolysis) .

Advanced: What computational approaches guide structure-activity relationship (SAR) studies?

Answer:

  • QSAR Modeling : Use MOE or Schrodinger’s QikProp to correlate logP, polar surface area, and H-bond donors with activity .
  • Free-Energy Perturbation (FEP) : Predicts binding affinity changes for analogs with modified sulfonyl/acetyl groups .
  • ADMET Prediction : SwissADME estimates bioavailability, CYP inhibition, and blood-brain barrier penetration .

Basic: What stability profiles are observed under varying storage conditions?

Answer:

  • Thermal Stability : Decomposition >150°C (TGA/DSC data). Store at -20°C in amber vials to prevent photodegradation .
  • Hydrolytic Stability : Stable in pH 4–8 for 24h (HPLC monitoring); degrades in strong acids/bases via sulfonamide cleavage .
  • Long-Term Stability : >95% purity retained after 12 months at -20°C under argon .

Advanced: How can structural analogs be designed to improve pharmacokinetic properties?

Answer:

  • Bioisosteric Replacement : Substitute isopropylsulfonyl with trifluoromethanesulfonyl to enhance metabolic stability .
  • Prodrug Strategies : Introduce ester moieties on the acetyl group for controlled release .
  • Permeability Enhancers : Conjugate with cell-penetrating peptides (e.g., TAT) to bypass efflux pumps .

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